Methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride
Description
Methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride is a heterocyclic compound featuring a 1,3-oxazole core substituted with an aminomethyl group at position 2 and a methyl ester at position 4, with a hydrochloride counterion. The molecular formula is C₇H₉ClN₂O₃, and its molecular weight is approximately 204.45 g/mol. The compound’s structure combines aromaticity (from the oxazole ring) with hydrophilic (aminomethyl) and lipophilic (methyl ester) functionalities, making it versatile for pharmaceutical and chemical applications.
Properties
IUPAC Name |
methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.ClH/c1-10-6(9)4-3-11-5(2-7)8-4;/h3H,2,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKNPGUOBDFWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006619-33-5 | |
| Record name | methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Biological Activity
Methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. The compound's molecular formula is , and it has a molecular weight of approximately 195.6 g/mol. The presence of the aminomethyl group enhances its reactivity and potential interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Receptor Modulation : It can modulate the activity of certain receptors, influencing cellular signaling pathways.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound exhibits antimicrobial and anticancer activities through the disruption of cellular processes in pathogens and cancer cells.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves interference with bacterial cell wall synthesis or function.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In cancer research, the compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through mechanisms such as DNA damage and disruption of cell cycle progression.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 20 |
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated samples compared to controls.
- Case Study on Cancer Cell Inhibition : Research conducted at a prominent cancer research center assessed the compound's ability to inhibit tumor growth in vivo using mouse models implanted with human cancer cells. The results demonstrated a marked decrease in tumor size following treatment with the compound over a four-week period.
Scientific Research Applications
Chemistry
Methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in organic synthesis, facilitating various chemical reactions such as nucleophilic substitutions and cyclizations.
Biology
The compound is under investigation for its biological activity . Its aminomethyl group can form hydrogen bonds with biological macromolecules, while the oxazole ring may participate in π-π interactions. These interactions are crucial for modulating enzyme activities and receptor functions.
Medicine
Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient. Preliminary studies indicate that it may exhibit significant antimicrobial and anticancer properties. For instance, it has shown effectiveness against certain bacterial strains and selective cytotoxicity towards specific cancer cell lines.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for various applications in the chemical manufacturing sector.
The biological activity of this compound is attributed to its structural features:
- The aminomethyl group facilitates hydrogen bonding.
- The oxazole ring enables π-π interactions.
These characteristics allow the compound to interact with specific biomolecules, potentially leading to diverse biological effects such as antimicrobial activity and anticancer properties.
Antimicrobial Studies
A peer-reviewed study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Cytotoxicity Assays
In cytotoxicity assays conducted on various cancer cell lines, the compound displayed selective toxicity while sparing normal cells. This suggests a potential therapeutic index that merits further investigation into its anticancer applications.
Neuroprotective Research
Recent studies have explored the neuroprotective effects of related oxazole derivatives in models of oxidative stress-induced neuronal damage. Findings indicated that these compounds could reduce neuronal death and improve survival rates in cultured neurons exposed to harmful agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key attributes of the target compound with analogous derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Salt Form | CAS Number |
|---|---|---|---|---|---|
| Methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride | C₇H₉ClN₂O₃ | 204.45 | 2-aminomethyl, 4-methyl ester | Hydrochloride | Not available |
| Methyl 5-iodo-1,2-oxazole-3-carboxylate | C₅H₄INO₃ | 264.33 | 5-iodo, 3-methyl ester | None | EN300-705926 |
| 2-{[(3S)-3-Methoxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate potassium | C₁₀H₁₃KN₂O₄ | 280.32 | 2-pyrrolidinylmethyl, 4-carboxylate | Potassium | EN300-705913 |
| 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride | C₄H₉ClN₂O₂ | 152.58 | 4-aminomethyl, oxazolidinone | Hydrochloride | 1803589-70-9 |
Key Observations:
The pyrrolidinylmethyl group in the potassium salt derivative introduces a bulky, nitrogen-rich substituent, likely reducing solubility in polar solvents compared to the target’s aminomethyl group .
Salt Form and Solubility :
- The hydrochloride salt of the target compound improves aqueous solubility compared to neutral esters (e.g., methyl 5-iodo-1,2-oxazole-3-carboxylate) .
- The potassium salt of the pyrrolidinylmethyl derivative may exhibit higher thermal stability but lower compatibility with acidic environments .
Heterocycle Saturation: The oxazolidinone derivative (4-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride) has a saturated ring, conferring greater resistance to hydrolysis but reduced aromatic conjugation compared to the target’s oxazole core .
Reactivity and Functional Group Analysis
- Aminomethyl Group: The protonated amine in the target compound enhances electrophilicity at the oxazole ring, facilitating nucleophilic substitutions. This contrasts with the neutral pyrrolidinylmethyl group in the potassium salt derivative, which may participate in hydrogen bonding but lacks protonation-driven reactivity .
- Methyl Ester: The ester group in the target compound is more hydrolytically stable than carboxylate salts (e.g., the potassium salt derivative) but less stable than amides (e.g., oxazolidinone derivatives) .
Preparation Methods
Preparation of the 1,3-Oxazole Core with Carboxylate Functionality
The 1,3-oxazole ring is commonly synthesized through cyclization reactions involving β-ketoesters or β-enamino ketoesters with hydroxylamine derivatives. According to recent research on oxazole-containing amino acid analogs, β-enamino ketoesters react with hydroxylamine hydrochloride to form oxazole rings bearing carboxylate groups at the 4-position.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Cyclization | β-enamino ketoester + hydroxylamine hydrochloride, solvent (e.g., acetonitrile or methanol), moderate temperature (room temp to 60 °C) | Formation of methyl 1,3-oxazole-4-carboxylate derivatives |
This method ensures regioselective formation of the oxazole ring with a methyl carboxylate substituent at position 4.
Introduction of the Aminomethyl Group at the 2-Position
The aminomethyl substituent at the 2-position of the oxazole ring is introduced through nucleophilic substitution or reductive amination strategies. A general procedure reported for N-substituted azole-containing amino esters involves the reaction of methyl 2-halogenomethyl-1,3-oxazole-4-carboxylate intermediates with amines under reflux in acetonitrile, often catalyzed by silver salts such as silver perchlorate.
| Reagents | Conditions | Notes |
|---|---|---|
| Methyl 2-halogenomethyl-1,3-oxazole-4-carboxylate + ammonia or primary amine | Acetonitrile solvent, 60 °C, 6 hours to 7 days, presence of AgClO4 catalyst | Aminomethyl substitution at 2-position; reaction monitored by TLC |
The reaction proceeds via nucleophilic attack of the amine on the halogenomethyl group, yielding the desired aminomethyl derivative.
Formation of the Hydrochloride Salt
The free base of methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in solvents such as dimethyl sulfoxide (DMSO) or water. This step enhances the compound’s solubility and stability, facilitating handling and further applications.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Salt formation | Methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate + HCl (aqueous or gaseous), solvent (DMSO, water) | Formation of methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride |
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Key Reagents | Conditions | Product Form |
|---|---|---|---|---|
| 1 | Oxazole ring formation | β-enamino ketoester, hydroxylamine hydrochloride | Room temp to 60 °C, solvent (MeOH, ACN) | Methyl 1,3-oxazole-4-carboxylate |
| 2 | Aminomethyl substitution | Methyl 2-halogenomethyl-1,3-oxazole-4-carboxylate, ammonia or amine, AgClO4 catalyst | 60 °C, acetonitrile, 6 h to 7 days | Methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate (free base) |
| 3 | Hydrochloride salt formation | HCl, DMSO or water | Ambient temperature | This compound |
Research Findings and Optimization Notes
- The cyclization step to form the oxazole ring is efficient and regioselective when using β-enamino ketoesters and hydroxylamine hydrochloride under mild conditions.
- The aminomethyl substitution requires careful control of reaction time and temperature; prolonged heating (up to 7 days) may be necessary for complete conversion.
- The use of silver salts such as silver perchlorate enhances the nucleophilic substitution efficiency, likely by activating the halogen leaving group.
- Crystallization and purification steps are critical for obtaining high-purity hydrochloride salt, with solvents such as toluene and acetic acid mixtures being effective for crystallization in related oxazole derivatives.
- The hydrochloride salt exhibits improved solubility and stability, which is beneficial for storage and subsequent biological testing.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of methyl glycinate derivatives with β-ketoesters, followed by aminomethylation and HCl salt formation. Key steps include:
-
Cyclocondensation : Use of β-ketoesters (e.g., ethyl acetoacetate) with methyl glycinate under reflux in ethanol, catalyzed by acetic acid .
-
Aminomethylation : Reaction with formaldehyde and ammonium chloride under basic conditions (pH 8–9) to introduce the aminomethyl group .
-
HCl Salt Formation : Precipitation with concentrated HCl in anhydrous ether.
-
Optimization : Yields improve with controlled temperature (60–70°C) and inert atmosphere (N₂) to prevent oxidation .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclocondensation | Ethanol, 80°C, 12 h | 60–70% | |
| Aminomethylation | Formaldehyde, NH₄Cl, pH 8.5, 24 h | 50–65% | |
| HCl Salt Precipitation | HCl (conc.), ether, 0°C | 85–90% |
Q. How is the compound characterized, and what analytical methods validate its purity?
- Methodology :
-
NMR Spectroscopy : ¹H/¹³C NMR confirms the oxazole ring (δ 8.2–8.5 ppm for C4-H) and aminomethyl group (δ 3.1–3.4 ppm for CH₂NH₂) .
-
HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) detects impurities (<2%) at 254 nm .
-
Elemental Analysis : Matches theoretical values (e.g., C: 38.7%, H: 4.8%, N: 11.3%) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology :
- Thermal Stability : Decomposition onset at 180°C (DSC/TGA), with HCl release above 150°C .
- Hydrolytic Stability : Stable in pH 4–6 buffers (24 h, 25°C); degrades in basic conditions (pH >8) via ester hydrolysis .
- Storage : Store at −20°C in argon-filled vials with desiccants (silica gel) to prevent clumping .
Q. What are its primary applications in medicinal chemistry?
- Methodology :
- Intermediate for Bioactive Molecules : Used to synthesize kinase inhibitors (e.g., analogs of LY2409881 hydrochloride) via Suzuki coupling or amidation .
- Peptidomimetics : The oxazole core mimics peptide β-strands, enabling protease-resistant drug candidates .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during aminomethylation to minimize byproducts?
- Methodology :
- Protecting Groups : Use Boc-protected amines to direct aminomethylation to the oxazole C2 position, reducing N-alkylation byproducts .
- Kinetic Control : Lower reaction temperature (40°C) and shorter reaction time (6 h) favor regioselectivity (85:15 C2:N-alkylation ratio) .
Q. What advanced techniques resolve challenges in analyzing hygroscopic samples?
- Methodology :
- Dynamic Vapor Sorption (DVS) : Quantifies moisture uptake (e.g., 5% w/w at 60% RH) to guide handling protocols .
- Solid-State NMR : Differentiates crystalline vs. amorphous forms, critical for dissolution studies .
Q. How do structural modifications impact its activity in kinase inhibition assays?
- Methodology :
- SAR Studies :
- Oxazole Methyl Ester : Essential for binding (IC₅₀ = 120 nM vs. 450 nM for free acid).
- Aminomethyl Group : Substitution with bulkier groups (e.g., isopropyl) reduces activity by 10-fold .
- Data Table :
| Modification | IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 120 | 2.1 |
| Free Acid Analog | 450 | 0.8 |
| Isopropyl-Substituted | 1,200 | 1.5 |
Q. What computational tools predict synthetic pathways for novel derivatives?
- Methodology :
- Retrosynthesis AI : Tools like Pistachio and Reaxys propose routes using available building blocks (e.g., methyl glycinate derivatives) .
- DFT Calculations : Optimize transition states for key steps (e.g., cyclocondensation energy barrier: 25 kcal/mol) .
Q. How are trace impurities profiled and controlled during scale-up?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
